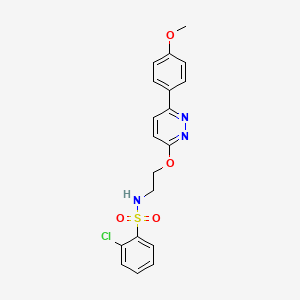

2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c1-26-15-8-6-14(7-9-15)17-10-11-19(23-22-17)27-13-12-21-28(24,25)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEYBSHYDHOHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

Substitution with 4-methoxyphenyl group: The pyridazine ring is then functionalized with a 4-methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.

Introduction of the ethoxy linker: The ethoxy group is introduced via nucleophilic substitution reactions.

Attachment of the benzenesulfonamide moiety: Finally, the benzenesulfonamide group is attached through sulfonation reactions, often using chlorosulfonic acid or similar reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide linkage.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and biological activity.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and other biomolecules.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives and sulfonamide-containing molecules. Compared to these, 2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to its specific substitution pattern and combination of functional groups, which confer distinct biological activities and chemical properties.

Some similar compounds include:

Pyridazine derivatives: Compounds with similar pyridazine cores but different substituents.

Sulfonamides: Molecules containing the sulfonamide functional group, which are widely used in medicinal chemistry.

This compound’s uniqueness lies in its combination of a pyridazine ring with a 4-methoxyphenyl group and a benzenesulfonamide moiety, which may result in unique biological activities and applications.

Biological Activity

2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

- Molecular Formula : C18H20ClN3O4S

- Molecular Weight : 397.89 g/mol

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds, including those similar to 2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, exhibit significant antimicrobial properties. For instance, studies have shown that various pyridazine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary widely depending on their specific structure and substituents.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

This table highlights the potential effectiveness of related compounds against common bacterial strains, suggesting that the biological activity of 2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide may also reflect similar properties.

Anticancer Potential

Pyridazine derivatives have also been evaluated for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116). The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| A549 | 12.50 |

| HCT116 | 0.95 |

The biological activity of 2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial or cancer cell metabolism.

- Receptor Modulation : It could interact with receptors that play crucial roles in cell signaling pathways, potentially leading to altered cellular responses.

- Signal Transduction Interference : By interfering with intracellular signaling pathways, the compound may affect cell growth and proliferation.

Case Studies

A notable study on pyridazine derivatives demonstrated their effectiveness in inhibiting cancer cell growth through various assays. The study employed both in vitro and in vivo models to establish a correlation between structural modifications and biological activity.

Example Study

In a recent investigation published in MDPI, researchers synthesized several pyridazine-based compounds and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the pyridazine ring significantly influenced anticancer potency, with some compounds exhibiting IC50 values lower than established chemotherapeutics like cisplatin .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

- Answer: The synthesis involves multi-step reactions, including sulfonamide linkage formation, pyridazine ring functionalization, and ether bond formation. Critical parameters include solvent selection (polar aprotic solvents like DMF for nucleophilic substitution), temperature control (e.g., 60–80°C for coupling reactions), and catalyst use (e.g., Pd catalysts for cross-coupling steps). Yield optimization often requires iterative adjustment of stoichiometry and reaction time, monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) resolves sulfonamide protons (δ 7.5–8.0 ppm) and pyridazine ring signals (δ 6.5–7.2 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ≈ 460–470 Da). Purity is validated via HPLC (≥95% by reverse-phase C18 column) .

Q. How do functional groups (e.g., sulfonamide, pyridazine) influence solubility and reactivity?

- Answer: The sulfonamide group enhances hydrogen-bonding capacity (solubility in polar solvents like DMSO), while the pyridazine ring contributes to π-π stacking interactions. The 4-methoxyphenyl substituent increases lipophilicity, requiring mixed solvent systems (e.g., MeOH:H2O) for crystallization .

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s binding affinity to biological targets?

- Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like carbonic anhydrase or kinase domains. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Validation requires correlation with experimental IC50 values from enzyme inhibition assays .

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved?

- Answer: Discrepancies arise from dynamic effects (e.g., rotamers in solution) versus static crystal structures. Use variable-temperature NMR to detect conformational flexibility. Single-crystal X-ray diffraction (SHELX refinement) provides definitive stereochemistry .

Q. What strategies mitigate byproduct formation during the coupling of the pyridazin-3-yl-oxyethyl moiety?

- Answer: Byproducts (e.g., di-alkylated species) are minimized via slow addition of electrophiles, excess base (K2CO3) to deprotonate intermediates, and inert atmosphere (N2/Ar) to prevent oxidation. Purification via flash chromatography (silica gel, EtOAc/hexane gradient) isolates the target compound .

Q. How does substituent variation (e.g., chloro vs. methoxy groups) impact biological activity?

- Answer: Structure-Activity Relationship (SAR) studies show the 2-chloro substituent on benzene enhances target selectivity (e.g., kinase inhibition), while the 4-methoxyphenyl group on pyridazine modulates membrane permeability. Replacements (e.g., fluorine at chloro position) are screened via in vitro cytotoxicity assays (MTT/PrestoBlue) .

Methodological Guidance

Designing a stability study under physiological conditions:

- Protocol: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours. Identify metabolites (e.g., hydrolyzed sulfonamide) using Q-TOF-MS/MS .

Resolving low crystallinity for X-ray diffraction:

- Approach: Optimize crystallization using solvent vapor diffusion (e.g., ether into DCM solution). Add seeding crystals from analogous sulfonamide derivatives. SHELXL refinement resolves disorder in the ethyloxy linker .

Validating enzyme inhibition mechanisms:

- Kinetic Assay: Use a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate) with recombinant enzyme. Measure fluorescence intensity (λex/λem = 360/450 nm) under varying inhibitor concentrations. Calculate Ki via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.